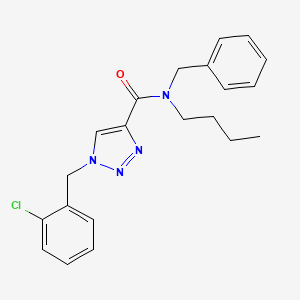
2-(ethylthio)-4-(4-methoxy-3-methylbenzylidene)-1,3-thiazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(ethylthio)-4-(4-methoxy-3-methylbenzylidene)-1,3-thiazol-5(4H)-one is a thiazolone derivative that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its unique properties, including its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of 2-(ethylthio)-4-(4-methoxy-3-methylbenzylidene)-1,3-thiazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division.
Biochemical and Physiological Effects:
2-(ethylthio)-4-(4-methoxy-3-methylbenzylidene)-1,3-thiazol-5(4H)-one has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in the development of various diseases, including cancer, diabetes, and cardiovascular disease. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for anticancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(ethylthio)-4-(4-methoxy-3-methylbenzylidene)-1,3-thiazol-5(4H)-one in lab experiments include its potent biological activities, ease of synthesis, and low cost. However, the limitations of using this compound include its low solubility in water, which can limit its bioavailability and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 2-(ethylthio)-4-(4-methoxy-3-methylbenzylidene)-1,3-thiazol-5(4H)-one. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, diabetes, and cardiovascular disease. Another direction is to explore its potential as a fluorescent probe and as a corrosion inhibitor. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties.
Métodos De Síntesis
The synthesis of 2-(ethylthio)-4-(4-methoxy-3-methylbenzylidene)-1,3-thiazol-5(4H)-one involves the reaction of 4-methoxy-3-methylbenzaldehyde with ethylthioacetic acid in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The reaction mixture is then treated with thiosemicarbazide, followed by the addition of sodium acetate to yield the final product. This method is efficient, cost-effective, and environmentally friendly, making it a popular choice for the synthesis of this compound.
Aplicaciones Científicas De Investigación
2-(ethylthio)-4-(4-methoxy-3-methylbenzylidene)-1,3-thiazol-5(4H)-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. This compound has been shown to exhibit potent antioxidant, antimicrobial, anticancer, and anti-inflammatory activities. It has also been investigated for its potential use as a fluorescent probe and as a corrosion inhibitor.
Propiedades
IUPAC Name |
(4Z)-2-ethylsulfanyl-4-[(4-methoxy-3-methylphenyl)methylidene]-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c1-4-18-14-15-11(13(16)19-14)8-10-5-6-12(17-3)9(2)7-10/h5-8H,4H2,1-3H3/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFSWDRVVWSDKY-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=CC2=CC(=C(C=C2)OC)C)C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=N/C(=C\C2=CC(=C(C=C2)OC)C)/C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(3-{[(2-methoxyphenoxy)acetyl]amino}phenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid](/img/structure/B4955688.png)

![[2-(allylthio)-1-butyl-1H-imidazol-5-yl]methanol](/img/structure/B4955710.png)
![3-ethyl-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4955720.png)
![propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B4955725.png)

![isopropyl 5-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B4955740.png)
![2-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B4955742.png)

![5-(4-tert-butylphenyl)-3-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-2(3H)-furanone](/img/structure/B4955753.png)
![dimethyl 5-{[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}isophthalate](/img/structure/B4955769.png)
![3-{[1-(2-methyl-3-furoyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B4955776.png)

